molecular formula C9H19NO2S B13171963 4-(Propane-1-sulfonyl)cyclohexan-1-amine

4-(Propane-1-sulfonyl)cyclohexan-1-amine

Cat. No.: B13171963
M. Wt: 205.32 g/mol
InChI Key: NZDOGLUPYLZYMO-UHFFFAOYSA-N
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Description

4-(Propane-1-sulfonyl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a propane sulfonyl group at the 4-position of the cyclohexane ring. This sulfonamide moiety imparts distinct electronic and steric properties, influencing solubility, stability, and biological interactions. The compound’s synthesis typically involves sulfonation of propane followed by nucleophilic substitution or coupling reactions with cyclohexanamine precursors. Its structural uniqueness lies in the sulfonyl group’s strong electron-withdrawing nature, which modulates the amine’s basicity and enhances polar interactions in biological systems .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

4-propylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C9H19NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h8-9H,2-7,10H2,1H3

InChI Key

NZDOGLUPYLZYMO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1CCC(CC1)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Propane-1-sulfonyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Physicochemical Properties

The 4-position of cyclohexan-1-amine serves as a critical modification site for tuning molecular properties. Key analogs and their substituents include:

Compound Name 4-Substituent Key Properties (LogD, Solubility)
4-(Propane-1-sulfonyl)cyclohexan-1-amine Propane sulfonyl High polarity, moderate LogD (est. ~1.5)
4-(4-Trifluoromethylphenoxy)cyclohexan-1-amine 4-Trifluoromethylphenoxy Lipophilic (LogD ~2.8), aromatic
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 4-Methylpiperazine Basic, enhanced solubility in acidic pH
2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine Chlorophenylmethyl + isopropyl High lipophilicity (LogD ~1.7)

Key Observations :

  • Polarity: The propane sulfonyl group significantly increases polarity compared to aryloxy (e.g., 4-trifluoromethylphenoxy) or alkyl (e.g., isopropyl) substituents, improving aqueous solubility .
  • Basicity : Sulfonyl groups reduce amine basicity (pKa ~8–9) compared to piperazinyl analogs (pKa ~10–11), affecting protonation under physiological conditions .
  • LogD : Hydrophobic groups like chlorophenylmethyl or isopropyl elevate LogD, whereas sulfonyl derivatives balance lipophilicity and solubility .
KCa2 Channel Modulation (CyPPA Analogs)
  • CyPPA (Template) : Features a pyrimidine-pyrazole core with a 4-substituted cyclohexanamine. Analogs with sulfonyl groups may enhance hydrogen bonding with channel residues (e.g., HA/HB helices in KCa2.2a), improving subtype selectivity (KCa2.2a/KCa2.3) .
  • Sulfonyl vs.
Heme-Regulated Inhibitor (HRI) Activation
  • Urea derivatives (e.g., 3r in ) with trifluoromethylphenoxy substituents show efficacy in HRI activation. The sulfonyl analog’s polarity may alter cellular uptake or target engagement compared to aryl-based activators .

Therapeutic Potential

  • Neurological Disorders: Sulfonyl-containing analogs may improve KCa2.2a selectivity for treating spinocerebellar ataxia type 2 (SCA2) due to enhanced polar interactions .
  • Antimicrobial Applications: Sulfonamides historically target bacterial dihydropteroate synthase; however, the propane sulfonyl group’s steric bulk may redirect activity toward novel targets .

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